Cas no 2679835-48-2 ((2R,3S)-2-methyl-4-(trifluoroacetyl)morpholine-3-carboxylic acid)
(2R,3S)-2-methyl-4-(trifluoroacetyl)morpholine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-7339362
- 2679835-48-2
- (2R,3S)-2-methyl-4-(trifluoroacetyl)morpholine-3-carboxylic acid
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- Inchi: 1S/C8H10F3NO4/c1-4-5(6(13)14)12(2-3-16-4)7(15)8(9,10)11/h4-5H,2-3H2,1H3,(H,13,14)/t4-,5+/m1/s1
- InChI Key: DHJOHSCBXHEDOD-UHNVWZDZSA-N
- SMILES: FC(C(N1CCO[C@H](C)[C@H]1C(=O)O)=O)(F)F
Computed Properties
- Exact Mass: 241.05619229g/mol
- Monoisotopic Mass: 241.05619229g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 66.8Ų
(2R,3S)-2-methyl-4-(trifluoroacetyl)morpholine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7339362-0.05g |
(2R,3S)-2-methyl-4-(trifluoroacetyl)morpholine-3-carboxylic acid |
2679835-48-2 | 0.05g |
$1261.0 | 2023-05-25 | ||
| Enamine | EN300-7339362-0.1g |
(2R,3S)-2-methyl-4-(trifluoroacetyl)morpholine-3-carboxylic acid |
2679835-48-2 | 0.1g |
$1320.0 | 2023-05-25 | ||
| Enamine | EN300-7339362-0.25g |
(2R,3S)-2-methyl-4-(trifluoroacetyl)morpholine-3-carboxylic acid |
2679835-48-2 | 0.25g |
$1381.0 | 2023-05-25 | ||
| Enamine | EN300-7339362-0.5g |
(2R,3S)-2-methyl-4-(trifluoroacetyl)morpholine-3-carboxylic acid |
2679835-48-2 | 0.5g |
$1440.0 | 2023-05-25 | ||
| Enamine | EN300-7339362-1.0g |
(2R,3S)-2-methyl-4-(trifluoroacetyl)morpholine-3-carboxylic acid |
2679835-48-2 | 1g |
$1500.0 | 2023-05-25 | ||
| Enamine | EN300-7339362-2.5g |
(2R,3S)-2-methyl-4-(trifluoroacetyl)morpholine-3-carboxylic acid |
2679835-48-2 | 2.5g |
$2940.0 | 2023-05-25 | ||
| Enamine | EN300-7339362-5.0g |
(2R,3S)-2-methyl-4-(trifluoroacetyl)morpholine-3-carboxylic acid |
2679835-48-2 | 5g |
$4349.0 | 2023-05-25 | ||
| Enamine | EN300-7339362-10.0g |
(2R,3S)-2-methyl-4-(trifluoroacetyl)morpholine-3-carboxylic acid |
2679835-48-2 | 10g |
$6450.0 | 2023-05-25 |
(2R,3S)-2-methyl-4-(trifluoroacetyl)morpholine-3-carboxylic acid Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on (2R,3S)-2-methyl-4-(trifluoroacetyl)morpholine-3-carboxylic acid
(2R,3S)-2-methyl-4-(trifluoroacetyl)morpholine-3-carboxylic acid (CAS No. 2679835-48-2): An Overview of a Versatile Chiral Building Block
(2R,3S)-2-methyl-4-(trifluoroacetyl)morpholine-3-carboxylic acid (CAS No. 2679835-48-2) is a chiral building block that has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of morpholine derivatives, which are widely used in the development of pharmaceuticals and agrochemicals. The presence of a trifluoroacetyl group and a chiral center at the 2 and 3 positions imparts this molecule with distinct chemical properties, making it a valuable intermediate in the synthesis of complex molecules.
The chiral centers at the 2 and 3 positions of (2R,3S)-2-methyl-4-(trifluoroacetyl)morpholine-3-carboxylic acid are crucial for its utility in asymmetric synthesis. Chirality is a fundamental concept in organic chemistry, particularly in the pharmaceutical industry, where enantiopure compounds are often required to ensure the desired biological activity and minimize side effects. The ability to control the stereochemistry during synthesis is essential for producing high-purity enantiomers, which can significantly impact the efficacy and safety of drugs.
The trifluoroacetyl group in this compound is another key feature that contributes to its versatility. Fluorine-containing moieties are known for their ability to modulate the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity. The trifluoroacetyl group can be readily cleaved under mild conditions, allowing for the introduction of other functional groups or modifications. This property makes (2R,3S)-2-methyl-4-(trifluoroacetyl)morpholine-3-carboxylic acid an attractive starting material for the synthesis of diverse compounds with tailored properties.
In recent years, there has been a growing interest in the use of morpholine derivatives in drug discovery and development. Morpholines are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of morpholine-based compounds as potent inhibitors of a specific enzyme involved in cancer progression. The results demonstrated that these compounds exhibited excellent selectivity and potency, highlighting the potential of morpholines as lead structures for drug development.
The synthetic accessibility of (2R,3S)-2-methyl-4-(trifluoroacetyl)morpholine-3-carboxylic acid has also been extensively explored. Various methods have been developed to synthesize this compound efficiently and with high stereoselectivity. One notable approach involves the use of asymmetric catalysis, which allows for the controlled formation of chiral centers with high enantioselectivity. This method has been successfully applied to produce gram quantities of (2R,3S)-2-methyl-4-(trifluoroacetyl)morpholine-3-carboxylic acid, making it readily available for further synthetic transformations.
Beyond its use as a building block in organic synthesis, (2R,3S)-2-methyl-4-(trifluoroacetyl)morpholine-3-carboxylic acid has also found applications in analytical chemistry. The presence of the trifluoroacetyl group can enhance the detectability of this compound in various analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This property makes it useful as an internal standard or reference compound in quantitative analyses.
In conclusion, (2R,3S)-2-methyl-4-(trifluoroacetyl)morpholine-3-carboxylic acid (CAS No. 2679835-48-2) is a versatile chiral building block with significant potential in various areas of chemical research and application. Its unique structural features, including chiral centers and a trifluoroacetyl group, make it an attractive starting material for the synthesis of complex molecules with tailored properties. Ongoing research continues to uncover new applications and optimizations for this compound, further solidifying its importance in the fields of organic synthesis and medicinal chemistry.
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